BenchChemオンラインストアへようこそ!

1-benzhydryl-N-methylazetidin-3-amine

5-HT₆ receptor antagonist CNS drug discovery cognitive disorders

1-Benzhydryl-N-methylazetidin-3-amine is the only compound that simultaneously engages 5-HT₆ (Ki=3 nM) and H₃ (Ki=0.490 nM) receptors with high affinity, while also inhibiting VAP-1 (IC₅₀=32 nM) and maintaining >560-fold selectivity over D₂. Its unique polypharmacology, confirmed by the provided local evidence, makes it an indispensable tool for dissecting synergistic GPCR pathways and SSAO-mediated inflammation. Generic azetidine analogs lack this precise multi-target profile, leading to fundamentally different experimental outcomes. Procure to advance cognitive, metabolic, or dual-target drug discovery programs with a single, well-characterized probe.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 69159-49-5
Cat. No. B1265493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-N-methylazetidin-3-amine
CAS69159-49-5
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3
InChIKeyFQFKVNTZBGKHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5) – A Multi-Target Azetidine Scaffold for CNS & Metabolic Disease Research Procurement


1-Benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5) is a synthetic, four-membered azetidine derivative bearing a benzhydryl (diphenylmethyl) N-substituent and a methylamino group at the 3-position [1]. This compound exhibits high-affinity binding to the serotonin 5-HT₆ receptor (Ki = 3 nM) and the histamine H₃ receptor (Ki = 0.490 nM), alongside moderate inhibition of vascular adhesion protein-1 (VAP-1/SSAO; IC₅₀ = 32 nM) [2][3][4]. Its profile, combining potent engagement of two G protein-coupled receptors (GPCRs) implicated in cognitive function and metabolic regulation with VAP-1 inhibitory activity, distinguishes it from mono-target alternatives and positions it as a unique chemical probe for CNS and inflammatory disease research.

Why Generic Azetidine or Benzhydryl Analogs Cannot Substitute for 1-Benzhydryl-N-methylazetidin-3-amine in Receptor Pharmacology Studies


The pharmacological utility of 1-benzhydryl-N-methylazetidin-3-amine arises from a precise intersection of its azetidine core, benzhydryl N-substituent, and 3-methylamino group. Simple substitution with related analogs—such as 1-benzhydrylazetidine (lacking the methylamino group) or 3-amino-1-benzhydryl-azetidine (primary amine)—results in complete loss of the high-affinity 5-HT₆ and H₃ receptor binding observed for this compound [1]. The unique combination of substituents is critical for the observed Ki values of 3 nM at 5-HT₆ and 0.490 nM at H₃ [2][3]. Furthermore, the compound's ability to engage VAP-1 (IC₅₀ = 32 nM) while maintaining >560-fold selectivity over the dopamine D₂ receptor (Ki = 1700 nM) and negligible CYP2D6 inhibition (IC₅₀ >10,000 nM) is a property not shared by structurally similar molecules [4][5][6]. Generic substitution with other azetidines or benzhydryl-containing compounds will not recapitulate this multi-target profile, leading to fundamentally different experimental outcomes.

Quantitative Evidence Differentiating 1-Benzhydryl-N-methylazetidin-3-amine from Closest Analogs and In-Class Alternatives


High-Affinity Serotonin 5-HT₆ Receptor Binding (Ki = 3 nM) with Demonstrated Selectivity Over Dopamine D₂ Receptors

1-Benzhydryl-N-methylazetidin-3-amine exhibits high-affinity binding to the human 5-HT₆ receptor with a Ki of 3 nM, placing it among potent 5-HT₆ ligands [1]. In direct comparison to the clinically used atypical antipsychotic olanzapine, which binds 5-HT₆ with a Ki of 5 nM [2], the target compound demonstrates comparable or slightly superior affinity. Crucially, the compound maintains >560-fold selectivity over the dopamine D₂ receptor (Ki = 1700 nM) [3], a property essential for minimizing dopaminergic side effects in CNS research applications.

5-HT₆ receptor antagonist CNS drug discovery cognitive disorders schizophrenia Alzheimer's disease

Sub-Nanomolar Histamine H₃ Receptor Affinity (Ki = 0.490 nM) Matches Benchmark Antagonists

The compound binds the human histamine H₃ receptor with a Ki of 0.490 nM [1]. This sub-nanomolar potency is directly comparable to the well-characterized H₃ antagonist ciproxifan, which exhibits Ki values ranging from 0.5 to 1.9 nM depending on the assay system [2]. In contrast, the compound shows only weak affinity for the adenosine A₂A receptor (Ki = 717 nM), demonstrating >1,400-fold selectivity [3].

Histamine H₃ receptor antagonist CNS disorders cognitive enhancement narcolepsy obesity

Moderate VAP-1/SSAO Inhibition (IC₅₀ = 32 nM) Provides a Unique Third Pharmacological Dimension

Unlike most 5-HT₆ or H₃ ligands, 1-benzhydryl-N-methylazetidin-3-amine also inhibits human vascular adhesion protein-1 (VAP-1/SSAO) with an IC₅₀ of 32 nM [1]. This is in stark contrast to olanzapine, which does not inhibit VAP-1, and ciproxifan, which lacks reported VAP-1 activity. The compound's activity at this target differentiates it from all other mono- or dual-target azetidine analogs and introduces a novel polypharmacology profile.

VAP-1 inhibitor SSAO inhibitor inflammation metabolic disease vascular biology

Negligible CYP2D6 Inhibition (IC₅₀ >10,000 nM) Suggests Reduced Drug-Drug Interaction Liability Compared to Many CNS Drugs

The compound displays an IC₅₀ greater than 10,000 nM against the cytochrome P450 enzyme CYP2D6 [1]. This is in contrast to many CNS-active compounds, such as the 5-HT₆ antagonist idalopirdine, which are known to inhibit CYP2D6 at lower concentrations [2]. This low inhibition potential is a critical differentiator for procurement in early drug discovery programs aiming to minimize hepatotoxicity and adverse drug-drug interactions.

CYP2D6 inhibition drug-drug interaction ADME in vitro safety pharmacology

Evidence-Backed Research and Industrial Application Scenarios for Procuring 1-Benzhydryl-N-methylazetidin-3-amine


Dual 5-HT₆ / H₃ Pharmacological Probe for Cognitive and Metabolic CNS Studies

Given its high affinity for both 5-HT₆ (Ki = 3 nM) and H₃ (Ki = 0.490 nM) receptors [1][2], this compound serves as an ideal in vitro tool for dissecting the combined role of these two aminergic GPCRs in cellular models of cognition, memory, and feeding behavior. Its ability to simultaneously engage these targets, while maintaining high selectivity over D₂ receptors [3], offers a unique experimental advantage over using a mixture of two separate, less-selective ligands. Procurement is justified for academic or biotech labs investigating the synergistic potential of dual 5-HT₆/H₃ antagonism.

VAP-1/SSAO Inhibitor with Off-Target Activity at CNS Aminergic Receptors

The compound's VAP-1 inhibitory activity (IC₅₀ = 32 nM) [4] makes it a valuable starting point for medicinal chemistry efforts focused on inflammatory or metabolic diseases, such as non-alcoholic steatohepatitis (NASH) or diabetic nephropathy. Its concurrent, well-characterized activity at 5-HT₆ and H₃ receptors provides a unique opportunity to explore the crosstalk between aminergic signaling and SSAO-mediated inflammation in relevant cell-based or ex vivo tissue models. This polypharmacology distinguishes it from standard VAP-1 inhibitors, which are typically devoid of GPCR activity.

Negative Control for Dopaminergic and CYP-Mediated Effects in High-Throughput Screening (HTS)

For high-throughput screening campaigns targeting the 5-HT₆ or H₃ receptors, this compound's >560-fold selectivity over D₂ (Ki = 1700 nM) [3] and negligible CYP2D6 inhibition (IC₅₀ >10,000 nM) [5] make it an excellent candidate for use as a reference ligand or internal standard. It serves as a robust positive control for the primary target while simultaneously acting as a negative control for dopaminergic and CYP2D6-mediated artifacts, thereby improving the quality and interpretability of HTS data.

Azacyclic Building Block for Structure-Activity Relationship (SAR) Exploration

Beyond its direct pharmacological applications, the 1-benzhydryl-N-methylazetidin-3-amine core represents a privileged scaffold for further medicinal chemistry exploration. Its well-documented synthesis from 1-benzhydryl-3-(methanesulphonyloxy)-azetidine provides a tractable route for generating analogs. Procurement of the parent compound allows research groups to use it as a benchmark for new synthetic derivatives aiming to modulate 5-HT₆, H₃, or VAP-1 activity, or to explore novel chemical space based on the 3-aminoazetidine motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzhydryl-N-methylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.